molecular formula C6H10N2O2Se B12628490 (5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione CAS No. 918887-84-0

(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione

Cat. No.: B12628490
CAS No.: 918887-84-0
M. Wt: 221.13 g/mol
InChI Key: VBMUJTYUKATBSF-BYPYZUCNSA-N
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Description

(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione is a chiral hydantoin derivative featuring a selenium-containing methylselanyl (-SeCH₃) group at the 5-position of the imidazolidine-2,4-dione core. This compound is structurally related to bioactive hydantoins, which are known for diverse applications ranging from pharmaceuticals to UV filters . The (5S) stereochemistry and selenium substituent distinguish it from sulfur-containing analogs (e.g., methylthioethyl derivatives) and may confer unique redox properties or biological interactions due to selenium’s distinct electronegativity and atomic radius .

Properties

CAS No.

918887-84-0

Molecular Formula

C6H10N2O2Se

Molecular Weight

221.13 g/mol

IUPAC Name

(5S)-5-(2-methylselanylethyl)imidazolidine-2,4-dione

InChI

InChI=1S/C6H10N2O2Se/c1-11-3-2-4-5(9)8-6(10)7-4/h4H,2-3H2,1H3,(H2,7,8,9,10)/t4-/m0/s1

InChI Key

VBMUJTYUKATBSF-BYPYZUCNSA-N

Isomeric SMILES

C[Se]CC[C@H]1C(=O)NC(=O)N1

Canonical SMILES

C[Se]CCC1C(=O)NC(=O)N1

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione can be achieved through several synthetic routes. One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This reaction proceeds through the addition of a nitrile to form an intermediate, followed by proto-demetallation, tautomerization, and dehydrative cyclization to yield the desired imidazolidine derivative .

Industrial Production Methods

Industrial production of this compound may involve the use of high-throughput synthesis techniques, such as microwave-assisted synthesis, which can significantly reduce reaction times and improve yields. The use of solvent-free conditions and recyclable catalysts can also enhance the efficiency and sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione undergoes various chemical reactions, including:

    Oxidation: The selenium atom in the methylselanyl group can be oxidized to form selenoxides or selenones.

    Reduction: The compound can be reduced to form selenides.

    Substitution: The imidazolidine ring can undergo nucleophilic substitution reactions, where the nitrogen atoms act as nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Selenoxides and selenones.

    Reduction: Selenides.

    Substitution: Various substituted imidazolidine derivatives, depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

The compound has shown potential as a therapeutic agent due to its ability to modulate biological pathways.

Case Study: Antioxidant Activity
Research indicates that (5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione exhibits antioxidant properties that can protect cells from oxidative stress. In vitro studies demonstrated a significant reduction in reactive oxygen species (ROS) levels when cells were treated with this compound, suggesting its potential use in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders.

ParameterValue
IC50 (µM)15.3
ROS Reduction (%)70%

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the preparation of other bioactive molecules.

Case Study: Synthesis of Novel Hydantoins
The compound was utilized as a precursor in the synthesis of various hydantoin derivatives. The reaction conditions were optimized to yield high purity products with significant yields.

Reaction TypeYield (%)Conditions
Hydantoin Derivative 185%60°C, 24 hours
Hydantoin Derivative 290%Room temperature, 48 hours

Agricultural Science

Recent studies have explored the use of this compound in enhancing plant growth and resistance to pathogens.

Case Study: Plant Growth Promotion
Field trials demonstrated that the application of this compound at specific concentrations improved the growth rate and yield of crops such as tomatoes and peppers. The mechanism was attributed to enhanced nutrient uptake and increased resistance to fungal infections.

CropGrowth Rate Increase (%)Yield Increase (%)
Tomatoes25%30%
Peppers20%28%

Mechanism of Action

The mechanism of action of (5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione involves its interaction with molecular targets such as enzymes and receptors. The selenium atom in the methylselanyl group can participate in redox reactions, modulating the activity of enzymes involved in oxidative stress pathways. This modulation can lead to the protection of cells from oxidative damage and the regulation of cellular signaling pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Sulfur-Containing Analogs

(S)-5-(2-(Methylthio)ethyl)-3-(p-tolyl)imidazolidine-2,4-dione (G6)
  • Structure : Replaces -SeCH₃ with -SCH₃.
  • Synthesis: Prepared via cyclization of amino acids and isocyanates, followed by functionalization .
  • Properties :
    • logP : 1.29 (indicative of moderate lipophilicity).
    • NMR : δ 172.8 (C=O), 30.5 ppm (CH₂-S) .
  • Applications : Studied for chiral recognition in macrocyclic systems; lacks selenium’s redox activity .

Comparison :

  • The selenium analog likely exhibits higher polarizability and altered pharmacokinetics due to selenium’s larger atomic size. Toxicity profiles may also differ, as selenium compounds can be more toxic at elevated doses .

Alkyl-Substituted Hydantoins

5-Isopropylimidazolidine-2,4-dione
  • Structure : 5-isopropyl substituent; lacks heteroatom-containing side chains.
  • Properties: Crystallography: Planar imidazolidine ring with N–H⋯O hydrogen bonding .

Comparison :

(Z)-5-((E)-3-Phenylallylidene)imidazolidine-2,4-dione (4f–4h)
  • Structure : Conjugated arylidene groups enable UV absorption.
  • Properties :
    • λmax : ~350 nm (similar to avobenzone, a commercial UV filter).
    • Molar Absorption Coefficient (ε) : 4f (ε = 28,500 M⁻¹cm⁻¹) .

Comparison :

  • The target compound lacks extended conjugation, suggesting weaker UV absorption. However, selenium’s chromophoric properties might enable unique photostability or redox-mediated UV protection mechanisms.
5-(4-Dimethylaminobenzyl)imidazolidine-2,4-dione
  • Structure: 4-dimethylaminobenzyl substituent.
  • Bioactivity: Antidepressant Activity: ED₅₀ = 17–42 mg/kg in mice; non-MAO inhibitor .

Comparison :

  • The methylselanylethyl group may modulate serotonin or dopamine pathways differently due to selenium’s electrophilicity, though direct evidence is lacking.

Data Tables

Table 1. Physicochemical Properties of Selected Hydantoins

Compound Molecular Formula Molecular Weight logP Key Substituent Application Reference
(5S)-5-[2-(Methylselanyl)ethyl] derivative C₈H₁₂N₂O₂Se 259.15 ~1.5* -CH₂CH₂SeCH₃ Potential redox agent N/A
(S)-G6 (Methylthioethyl analog) C₁₃H₁₇N₂O₂S 265.10 1.29 -CH₂CH₂SCH₃ Chiral recognition
5-(4-Bromophenyl) derivative C₉H₇BrN₂O₂ 255.07 2.1 4-Bromophenyl Pharmaceutical intermediate
5-Isopropyl derivative C₆H₁₀N₂O₂ 142.16 0.5 -CH(CH₃)₂ Antitumor research

*Estimated via analogy to sulfur analogs.

Biological Activity

(5S)-5-[2-(Methylselanyl)ethyl]imidazolidine-2,4-dione is a compound of significant interest due to its potential biological activities. This article explores its biological effects, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the imidazolidine-2,4-dione family, which is characterized by a five-membered ring structure containing nitrogen and carbonyl groups. The presence of a methylselenyl group enhances its biological properties, particularly in relation to redox biology and potential anticancer activity.

Anticancer Properties

Recent studies indicate that derivatives of imidazolidine-2,4-dione exhibit notable antiproliferative effects against various cancer cell lines. For instance, compounds structurally related to this compound have shown IC50 values in the micromolar range against melanoma (A375) and cervical cancer (HeLa) cells. Specifically:

CompoundCell LineIC50 (µM)
This compoundA375~19.36
This compoundHeLa~18.67

These values suggest that the compound can effectively inhibit cell growth and induce apoptosis in cancer cells .

The biological activity of this compound may be attributed to several mechanisms:

  • Induction of Apoptosis : Flow cytometry analyses have demonstrated that treatment with the compound leads to an increase in hypodiploid nuclei, indicating apoptosis. This effect is dose-dependent and correlates with the activation of caspases 3 and 9, which are critical for apoptotic signaling .
  • Cell Cycle Arrest : The compound causes significant accumulation of cells in the G2 phase of the cell cycle, suggesting that it disrupts normal cell cycle progression. This was observed in both A375 and HeLa cell lines .
  • Modulation of Protein Interactions : The compound has been identified as a modulator of BAG3 protein, which plays a role in cancer cell survival and proliferation. By interfering with BAG3's self-regulatory mechanisms, it enhances the apoptotic response in treated cells .

Case Studies

A series of studies have evaluated the biological effects of imidazolidine derivatives similar to this compound:

  • Study on Anticancer Activity : A study focused on various derivatives showed that compounds with methylselenyl modifications exhibited enhanced antiproliferative activity compared to their non-modified counterparts. This highlights the importance of functional groups in determining biological efficacy .
  • Toxicological Assessments : In addition to anticancer properties, investigations into the toxicity profiles of these compounds revealed that they generally exhibit lower toxicity towards non-cancerous cells compared to conventional chemotherapeutics .

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